4'-(Methylsulfonyl)[1,1'-biphenyl]-4-carbaldehyde
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for complex aromatic systems. The preferred International Union of Pure and Applied Chemistry name for this compound is 4-(4-methylsulfonylphenyl)benzaldehyde, which clearly indicates the connectivity and functional group positioning within the molecular framework. This nomenclature system emphasizes the biphenyl core structure while explicitly identifying the methylsulfonyl substituent at the 4'-position and the carbaldehyde group at the 4-position.
The structural identification of this compound can be comprehensively described through multiple chemical descriptors. The Simplified Molecular Input Line Entry System representation is CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C=O, which provides a linear notation for the three-dimensional molecular structure. The International Chemical Identifier string InChI=1S/C14H12O3S/c1-18(16,17)14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-10H,1H3 offers a standardized method for representing the molecular connectivity and stereochemistry.
The three-dimensional structure of this compound reveals important conformational characteristics that influence its chemical behavior. The biphenyl system typically adopts a twisted conformation due to steric interactions between ortho hydrogen atoms on adjacent phenyl rings. This conformational flexibility, combined with the electronic effects of the substituents, creates a complex molecular environment that affects both inter- and intramolecular interactions. Crystallographic studies of related methylsulfonyl benzaldehyde derivatives have shown that these compounds can form extensive hydrogen bonding networks in the solid state, which may influence their physical properties and reactivity patterns.
The electronic structure of this compound is significantly influenced by the presence of both electron-withdrawing groups. The methylsulfonyl group exhibits strong electron-withdrawing character through both inductive and resonance effects, while the aldehyde functionality also serves as an electron-withdrawing substituent. This combination creates a highly polarized aromatic system that affects the distribution of electron density throughout the molecule and influences its reactivity toward nucleophilic and electrophilic reagents.
Historical Context of Biphenyl Sulfonyl Derivatives in Organic Chemistry
The development of biphenyl sulfonyl derivatives has a rich history spanning more than a century of organic chemistry research. The foundational work on biphenyl chemistry can be traced back almost 160 years, with systematic investigations into the synthesis and properties of these compounds beginning in the late 19th century. The introduction of sulfonyl functionalities into biphenyl systems represented a significant advancement in the field, as these modifications provided access to new chemical reactivity patterns and expanded the scope of potential applications.
Early research on biphenyl derivatives focused primarily on their synthesis through classical methods such as the Ullmann coupling reaction, which enabled the formation of carbon-carbon bonds between aromatic halides. The development of transition metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Negishi, and Stille methodologies, revolutionized the synthesis of functionalized biphenyl systems and made complex derivatives more accessible to synthetic chemists. These advances laid the groundwork for the systematic exploration of biphenyl sulfonyl compounds as valuable synthetic intermediates and biologically active molecules.
The historical significance of sulfonyl-containing aromatic compounds extends beyond their synthetic utility. These molecules have played crucial roles in the development of medicinal chemistry, with early examples including the antibacterial agent dapsone, which features a diphenyl sulfone core structure. The recognition of the biological activity associated with sulfonyl functionalities led to extensive research into structure-activity relationships and the development of new therapeutic agents based on this chemical scaffold.
The evolution of synthetic methodologies for biphenyl sulfonyl derivatives has been driven by the need for more efficient and selective synthetic routes. Traditional approaches often required harsh reaction conditions and resulted in limited functional group tolerance. The development of palladium-catalyzed cross-coupling reactions provided a more versatile platform for introducing sulfonyl groups into biphenyl systems, enabling the synthesis of complex derivatives under milder conditions. These advances have facilitated the exploration of biphenyl sulfonyl compounds in diverse applications, ranging from pharmaceutical research to materials science.
Recent developments in the field have focused on the application of biphenyl sulfonyl derivatives as inhibitors of various enzymatic targets. Research has demonstrated that appropriately substituted biphenyl sulfamates can serve as potent inhibitors of sulfatase enzymes, with structure-activity relationship studies revealing the importance of specific substitution patterns for optimal biological activity. These findings have contributed to the growing interest in biphenyl sulfonyl compounds as lead structures for drug discovery programs.
Significance of Aldehyde Functionalization in Aromatic Systems
Aromatic aldehydes represent one of the most versatile and widely utilized classes of organic compounds in synthetic chemistry. These fundamental intermediates provide access to a vast array of chemical transformations and serve as key building blocks for the synthesis of complex molecular architectures. The significance of aldehyde functionalization in aromatic systems stems from the unique reactivity profile of the carbonyl group, which can participate in numerous bond-forming reactions including nucleophilic addition, condensation, and cycloaddition processes.
The incorporation of aldehyde functionality into biphenyl systems creates particularly valuable synthetic intermediates due to the combination of the rigid aromatic framework with the highly reactive carbonyl group. This structural arrangement enables the development of sophisticated synthetic strategies that take advantage of both the electronic properties of the biphenyl core and the diverse reactivity of the aldehyde group. Research has demonstrated that aromatic aldehydes are integral building blocks that provide handles for accessing a large number of bond-forming strategies across various fields of chemical synthesis.
The electronic effects of substituents on aromatic aldehyde systems play a crucial role in determining their reactivity and selectivity in chemical transformations. Electron-withdrawing groups, such as the methylsulfonyl functionality present in this compound, significantly enhance the electrophilic character of the aldehyde carbon, making it more susceptible to nucleophilic attack. This electronic activation can lead to improved reaction rates and selectivities in various synthetic transformations, making such compounds particularly valuable for synthetic applications.
Recent advances in aromatic aldehyde chemistry have focused on the development of new synthetic methodologies that enable the efficient preparation of highly substituted derivatives. One particularly innovative approach involves the use of desaturative strategies, wherein aromatic aldehydes are assembled from saturated precursors through carefully orchestrated catalytic processes. These methodologies harness the high fidelity of cycloaddition reactions to construct multi-substituted cyclohexenecarbaldehyde cores, which subsequently undergo desaturation through synergistic catalysis involving multiple catalytic systems.
The versatility of aromatic aldehydes in synthetic chemistry is further exemplified by their role in metal-catalyzed carbon-hydrogen functionalization reactions. Recent research has demonstrated that aromatic aldehydes can serve as directing groups for palladium-catalyzed meta-carbon-hydrogen functionalization, enabling the selective introduction of functional groups at remote positions on the aromatic ring. These developments represent significant advances in the field of carbon-hydrogen activation and highlight the continuing importance of aromatic aldehydes as valuable synthetic intermediates.
Properties
IUPAC Name |
4-(4-methylsulfonylphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-18(16,17)14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPABKICZMQVESD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602532 | |
| Record name | 4'-(Methanesulfonyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
640769-68-2 | |
| Record name | 4'-(Methanesulfonyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Construction of the Biphenyl Core
- Suzuki-Miyaura Cross-Coupling Reaction :
The biphenyl scaffold is typically formed by a palladium-catalyzed Suzuki-Miyaura coupling between a halogenated benzaldehyde (e.g., 4-bromobenzaldehyde) and a methylsulfonyl-substituted phenylboronic acid or its ester. This reaction is favored for its mild conditions, functional group tolerance, and high regioselectivity.- Catalysts : Pd(PPh₃)₄, Pd(OAc)₂ with bidentate ligands such as DPEphos.
- Bases : Potassium carbonate (K₂CO₃) or triethylamine.
- Solvents : Tetrahydrofuran (THF), toluene, or mixed aqueous-organic solvents.
- Temperature : Typically 60–90°C.
- Yields : Reported yields range from 60% to 85%, depending on substrate purity and catalyst system.
Introduction of the Methylsulfonyl Group
- Sulfonylation via Methylsulfonyl Chloride :
The methylsulfonyl substituent is introduced by reacting the biphenyl intermediate with methylsulfonyl chloride under basic conditions.- Base : Pyridine or triethylamine acts both as base and solvent to scavenge HCl formed during the reaction.
- Temperature : 0–25°C to control selectivity and minimize side reactions.
- Reaction Time : 10–20 hours with stirring.
- Workup : Aqueous quenching with HCl to neutralize excess base, followed by organic extraction.
- Purification : Recrystallization or column chromatography to isolate the methylsulfonyl-substituted biphenyl aldehyde.
Formylation (if starting from a non-formylated biphenyl)
- Vilsmeier-Haack Reaction :
If the biphenyl core lacks the aldehyde group, formylation can be achieved by the Vilsmeier-Haack reaction using DMF and POCl₃. This electrophilic aromatic substitution introduces the aldehyde group selectively at the para position relative to the methylsulfonyl substituent.- Conditions : Low temperature (0–5°C) initially, then warming to room temperature.
- Workup : Hydrolysis with water or aqueous base to liberate the aldehyde.
- Purification : Chromatography or recrystallization.
Detailed Reaction Conditions and Optimization
| Step | Reagents & Catalysts | Solvents | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ or Pd(OAc)₂/DPEphos, K₂CO₃ | THF/H₂O or Toluene | 60–90 | 8–12 | 60–85 | Purity of boronic acid critical; inert atmosphere recommended |
| Methylsulfonylation | Methylsulfonyl chloride, Pyridine | Pyridine or DCM | 0–25 | 10–20 | 70–80 | Slow addition of methylsulfonyl chloride improves selectivity |
| Formylation (Vilsmeier) | DMF, POCl₃ | None (DMF solvent) | 0–25 | 2–6 | 65–75 | Control temperature to avoid poly-substitution |
Purification and Characterization
-
- Liquid-liquid extraction with ethyl acetate/water to remove inorganic salts.
- Silica gel column chromatography using petroleum ether/ethyl acetate gradients for separation of by-products.
- Recrystallization from ethanol or ethyl acetate/petroleum ether mixture to enhance purity.
-
- ¹H NMR Spectroscopy : Aromatic protons appear as multiplets between δ 7.0–8.0 ppm; aldehyde proton typically shows a distinctive singlet near δ 10.0 ppm; methylsulfonyl protons resonate as a singlet around δ 3.0 ppm.
- ¹³C NMR Spectroscopy : Aldehyde carbon resonates near δ 190–195 ppm; aromatic carbons appear between δ 120–140 ppm; methylsulfonyl carbon near δ 40 ppm.
- Mass Spectrometry (MS) : Molecular ion peak consistent with molecular weight (approx. 242 g/mol).
- Infrared (IR) Spectroscopy : Characteristic aldehyde C=O stretch near 1700 cm⁻¹; sulfone S=O stretches near 1300 and 1150 cm⁻¹.
Mechanistic Insights and Electronic Effects
- The electron-withdrawing methylsulfonyl group decreases electron density on the biphenyl ring, influencing the regioselectivity of electrophilic substitutions such as formylation.
- This effect is quantified by Hammett constants (~+0.6), indicating strong electron-withdrawing behavior, which stabilizes intermediates during coupling and sulfonylation steps.
- Catalytic systems must be optimized to account for these electronic effects, as they impact oxidative addition and transmetallation steps in Pd-catalyzed coupling.
Industrial and Scale-Up Considerations
- Continuous Flow Reactors : Used to improve heat and mass transfer, allowing better control of exothermic sulfonylation and coupling reactions.
- Automated Systems : Facilitate precise reagent addition and temperature control, enhancing yield and purity.
- Optimization Parameters : Temperature, pressure, reagent concentration, and catalyst loading are systematically adjusted to maximize throughput and minimize by-products.
Summary Table of Preparation Methods
| Preparation Step | Method/Reaction | Key Reagents | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Biphenyl Core Formation | Suzuki-Miyaura Coupling | 4-bromobenzaldehyde, methylsulfonyl phenylboronic acid, Pd catalyst, base | 60–90°C, 8–12 h | 60–85 | Critical catalyst and base choice |
| Introduction of Methylsulfonyl | Sulfonylation | Methylsulfonyl chloride, pyridine | 0–25°C, 10–20 h | 70–80 | Controlled addition improves selectivity |
| Formylation (if required) | Vilsmeier-Haack Reaction | DMF, POCl₃ | 0–25°C, 2–6 h | 65–75 | Temperature control essential |
| Purification | Extraction, Chromatography, Recrystallization | Various solvents | Ambient | — | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions
4’-(Methylsulfonyl)[1,1’-biphenyl]-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 4’-(Methylsulfonyl)[1,1’-biphenyl]-4-carboxylic acid
Reduction: 4’-(Methylsulfonyl)[1,1’-biphenyl]-4-methanol
Substitution: Products depend on the nucleophile used
Scientific Research Applications
4’-(Methylsulfonyl)[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-(Methylsulfonyl)[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and therapeutic benefits.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
The electronic and steric profiles of biphenyl carbaldehydes are heavily influenced by substituents. Key comparisons include:
Electron-Withdrawing Groups (EWGs):
- 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde (CF₃): The trifluoromethyl group is a strong EWG, comparable to methylsulfonyl in electron-withdrawing capacity. Applications include organic synthesis and agrochemical intermediates .
- 4'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde (F):
Electron-Donating Groups (EDGs):
- 4-(Dimethylamino)-[1,1'-biphenyl]-4-carbaldehyde (NMe₂): The dimethylamino group is a strong EDG, increasing electron density on the biphenyl system. This enhances nucleophilic reactivity at the aldehyde, making it suitable for fluorescent probes or charge-transfer materials .
Halogen-Substituted Derivatives:
- 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde (Br):
Complex Multi-Substituted Derivatives:
Data Table: Key Properties of Selected Biphenyl Carbaldehydes
| Compound Name | Substituent | Electronic Effect | Molecular Weight | Key Applications |
|---|---|---|---|---|
| 4'-(Methylsulfonyl)[1,1'-biphenyl]-4-carbaldehyde | -SO₂CH₃ | Strong EWG | 290.3 | Pharmaceuticals, COF Ligands |
| 4'-Trifluoromethyl-[1,1'-biphenyl]-4-carbaldehyde | -CF₃ | Strong EWG | 264.2 | Synthetic Intermediates |
| 4'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde | -F | Moderate EWG | 200.2 | Drug Synthesis |
| 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde | -Br | EWG, Bulky | 261.1 | Cross-Coupling Reactions |
| 4-(Dimethylamino)-[1,1'-biphenyl]-4-carbaldehyde | -NMe₂ | Strong EDG | 225.3 | Fluorescent Materials |
Research Findings and Trends
- Reactivity Trends : Methylsulfonyl’s strong EWG nature deactivates the adjacent ring, directing electrophilic attacks to the aldehyde-bearing ring. This contrasts with EDG-substituted analogs, where reactivity is enhanced at the substituted ring .
- Material Design : Polar substituents like methylsulfonyl could advance COFs for selective gas separation or catalysis, though steric effects may require structural optimization .
Biological Activity
4'-(Methylsulfonyl)[1,1'-biphenyl]-4-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its anti-inflammatory, anticancer, and antimicrobial activities.
Chemical Structure
The compound can be represented as follows:
This structure features a biphenyl core with a methylsulfonyl group and an aldehyde functional group, which are critical for its biological activity.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of derivatives containing the methylsulfonyl group. For instance, compounds with similar structures demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 11b | 0.10 | 0.001 | 134 |
Compound 11b exhibited the most potent COX-2 inhibitory activity among tested derivatives, indicating that modifications around the biphenyl structure can enhance anti-inflammatory effects while minimizing ulcerogenic potential .
Anticancer Activity
The potential anticancer effects of this compound derivatives have also been explored. A series of hydrazones incorporating this scaffold were synthesized and tested for their antitumor activity. The results indicated that these compounds could induce cell cycle arrest and apoptosis in cancer cell lines.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Hydrazone A | 5.0 | Induces apoptosis |
| Hydrazone B | 3.5 | Cell cycle arrest |
The hydrazones showed significant cytotoxicity against various cancer cell lines, suggesting that the methylsulfonyl group may play a role in enhancing these effects .
Antimicrobial Activity
The antimicrobial properties of related compounds have been documented, with several derivatives showing activity against both Gram-positive and Gram-negative bacteria. For example:
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| Compound 12e | 4.8 | Staphylococcus aureus |
| Compound 12f | 5.1 | Escherichia coli |
These findings suggest that modifications to the biphenyl structure can result in varying degrees of antimicrobial efficacy .
Case Studies
Case Study 1: In Vivo Anti-inflammatory Assessment
A study evaluated the in vivo anti-inflammatory activity of a derivative of this compound in a rat model of inflammation. The results showed a significant reduction in paw edema compared to control groups, supporting its potential therapeutic application in inflammatory diseases.
Case Study 2: Antitumor Efficacy
In another investigation, a series of synthesized compounds were tested for their ability to inhibit tumor growth in xenograft models. The most active compounds led to a marked decrease in tumor size and weight, indicating promising anticancer properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4'-(Methylsulfonyl)[1,1'-biphenyl]-4-carbaldehyde, and how can yield be improved?
- Methodological Answer : The synthesis typically involves functionalization of the biphenyl core. For example, Suzuki-Miyaura cross-coupling can introduce the methylsulfonyl group via palladium catalysis (e.g., Pd/PiNe catalysts, as in Table S10 ). A stepwise approach is recommended:
Biphenyl Core Formation : Use Pd-catalyzed coupling of aryl halides with boronic acids (yields >90% under microwave conditions ).
Sulfonylation : React with methylsulfonyl chloride in the presence of a base (e.g., KOH) at reflux .
Aldehyde Introduction : Oxidize a methyl group to a carbonyl via methods like Swern oxidation or use pre-functionalized aldehydes (e.g., [1,1'-biphenyl]-4-carbaldehyde derivatives ).
Yield Optimization : Recrystallization from ethanol improves purity (76% yield achieved in analogous syntheses ).
Q. How can NMR spectroscopy resolve structural ambiguities in biphenyl carbaldehyde derivatives?
- Methodological Answer :
- 1H NMR : Compare chemical shifts of biphenyl protons (e.g., 4'-substituted derivatives show distinct splitting patterns; see Figure S43 for [1,1'-biphenyl]-4-carbaldehyde ).
- 13C NMR : The aldehyde carbon typically appears at ~190–200 ppm, while methylsulfonyl groups show signals at ~40–45 ppm (C-S) and ~110–120 ppm (SO2) .
- HSQC/HMBC : Use 2D NMR to confirm connectivity between the aldehyde and methylsulfonyl groups .
Q. What reactivity patterns are expected for the aldehyde group in nucleophilic additions?
- Methodological Answer : The aldehyde is highly electrophilic. For instance:
- Condensation Reactions : React with amines (e.g., tert-butylamine) to form Schiff bases (73% yield achieved in analogous systems ).
- Reductive Amination : Use NaCNBH3 in THF to stabilize intermediates .
- Steric Effects : The methylsulfonyl group may hinder nucleophilic attack at the ortho position; DFT calculations are advised to predict regioselectivity .
Advanced Research Questions
Q. How does the methylsulfonyl group influence catalytic efficiency in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing nature of -SO2Me enhances oxidative addition in Pd-catalyzed reactions (e.g., Suzuki-Miyaura coupling) but may reduce transmetallation rates. Compare catalytic activity with nitro (-NO2) and methoxy (-OMe) analogs (Table S10 ).
- Experimental Design : Use kinetic studies (e.g., variable-temperature NMR) to isolate rate-determining steps. For example, Pd complexes with ONS ligands show higher turnover numbers (TON > 10,000) in electron-deficient systems .
Q. How to address contradictions in reported thermal stability data for biphenyl carbaldehydes?
- Methodological Answer :
- Thermal Analysis : Perform DSC/TGA under inert atmospheres. For example, recrystallized derivatives (e.g., 4'-(decyloxy)-[1,1'-biphenyl]-4-carbaldehyde) show melting points at 75–78°C , while decomposition may occur above 200°C.
- Contradiction Resolution : Differences may arise from impurities (e.g., residual solvents). Use HPLC (C18 column, MeOH/H2O mobile phase) to verify purity (>98% ).
Q. What strategies are effective for designing multi-aldehyde derivatives for supramolecular assembly?
- Methodological Answer :
- Symmetrical Scaffolds : Use triazine or ethene cores to link multiple biphenyl aldehyde units (e.g., 4',4''',4''''',4'''''''-(ethene-1,1,2,2-tetrayl)tetrakis([1,1'-biphenyl]-4-carbaldehyde), C54H36O4 ).
- Self-Assembly : Leverage hydrogen bonding between aldehydes and amines (e.g., N-arylpiperidinyl derivatives ).
- Characterization : Confirm assembly via SAXS or TEM, referencing analogous systems with 4-formylbenzoate esters .
Q. How to analyze substituent effects on the compound’s electronic properties for optoelectronic applications?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
